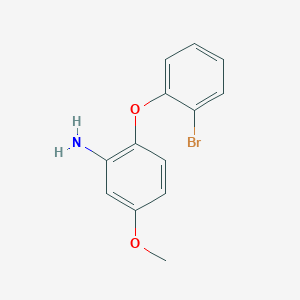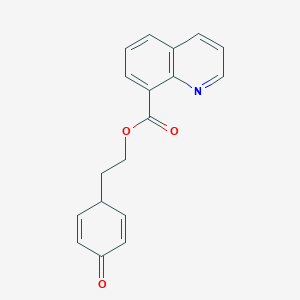
Isoquinoline, 1-(trimethylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(TRIMETHYLSTANNYL)ISOQUINOLINE is an organotin compound that features a trimethylstannyl group attached to an isoquinoline ring. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. The presence of the trimethylstannyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE can be synthesized through several methods. One common approach involves the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under reflux conditions. The product is then purified through column chromatography to obtain pure 1-(TRIMETHYLSTANNYL)ISOQUINOLINE .
Industrial Production Methods: Industrial production of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different isoquinoline-based structures.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
1-(TRIMETHYLSTANNYL)ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: The compound is employed in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. These complexes can then interact with biological molecules, affecting their function. The isoquinoline ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1-(TRIMETHYLSILYL)ISOQUINOLINE: Similar to 1-(TRIMETHYLSTANNYL)ISOQUINOLINE but with a trimethylsilyl group instead of a trimethylstannyl group.
1-(TRIMETHYLGERMYL)ISOQUINOLINE: Contains a trimethylgermyl group, offering different reactivity and applications.
1-(TRIMETHYLPHOSPHONYL)ISOQUINOLINE: Features a trimethylphosphonyl group, used in different chemical reactions
Uniqueness: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to form stable organometallic complexes. These properties make it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
83629-90-7 |
|---|---|
Molekularformel |
C12H15NSn |
Molekulargewicht |
291.96 g/mol |
IUPAC-Name |
isoquinolin-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3; |
InChI-Schlüssel |
ROISYCDJAILXAK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=NC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)





![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

